(4-Bromo-2-chlorophenoxy)acetyl chloride
Overview
Description
(4-Bromo-2-chlorophenoxy)acetyl chloride is a chemical compound with the molecular formula C8H5BrCl2O2 and a molecular weight of 283.94 g/mol . It is commonly used in research and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of (4-Bromo-2-chlorophenoxy)acetyl chloride typically involves the reaction of (4-Bromo-2-chlorophenoxy)acetic acid with thionyl chloride (SOCl2) under reflux conditions . The reaction proceeds as follows:
(4-Bromo-2-chlorophenoxy)acetic acid+SOCl2→(4-Bromo-2-chlorophenoxy)acetyl chloride+SO2+HCl
This method is widely used in laboratories and industrial settings due to its efficiency and high yield.
Chemical Reactions Analysis
(4-Bromo-2-chlorophenoxy)acetyl chloride undergoes various chemical reactions, including:
Scientific Research Applications
(4-Bromo-2-chlorophenoxy)acetyl chloride is used in various scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biology: It is employed in the modification of biomolecules for studying biological processes.
Medicine: It is used in the development of new drugs and therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-Bromo-2-chlorophenoxy)acetyl chloride involves its reactivity with nucleophiles. The compound’s acyl chloride group is highly reactive, allowing it to form covalent bonds with nucleophilic sites on target molecules. This reactivity is utilized in various chemical transformations and modifications of biomolecules .
Comparison with Similar Compounds
(4-Bromo-2-chlorophenoxy)acetyl chloride can be compared with similar compounds such as:
(4-Chlorophenoxy)acetyl chloride: Lacks the bromine substituent, resulting in different reactivity and applications.
(4-Bromo-2-fluorophenoxy)acetyl chloride: Contains a fluorine substituent instead of chlorine, leading to variations in chemical behavior and uses.
(4-Bromo-2-methylphenoxy)acetyl chloride: The presence of a methyl group instead of chlorine affects its reactivity and applications.
These comparisons highlight the unique properties and applications of this compound in various fields.
Properties
IUPAC Name |
2-(4-bromo-2-chlorophenoxy)acetyl chloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.04.19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrCl2O2/c9-5-1-2-7(6(10)3-5)13-4-8(11)12/h1-3H,4H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQQRZZUQKPZRPM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)Cl)OCC(=O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrCl2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.93 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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